4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
Overview
Description
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloroethoxy group, a methoxy group, and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde typically involves multiple steps One common method starts with the nitration of 4-methoxybenzaldehyde to introduce the nitro groupThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Various substituted benzaldehydes.
Reduction: 4-(2-Chloroethoxy)-5-methoxy-2-aminobenzaldehyde.
Oxidation: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological activities. The chloroethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethoxy)aniline
- 2-(2-Chloroethoxy)ethanol
- 2-Chloroethyl ether
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzaldehyde core influences its chemical behavior and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2-chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-16-9-4-7(6-13)8(12(14)15)5-10(9)17-3-2-11/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWLBHKAMOOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620765 | |
Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348618-75-7 | |
Record name | 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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